molecular formula C10H11N5O B1355361 N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 69025-47-4

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1355361
CAS No.: 69025-47-4
M. Wt: 217.23 g/mol
InChI Key: HPACLZVFOIZIGQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is subjected to continuous stirring and temperature monitoring to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)acetamide
  • N-(3-methoxyphenyl)cinnamamide
  • N-(3-methoxyphenyl)thiourea

Uniqueness

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antimalarial

Research has shown that structural modifications in these compounds can significantly influence their biological activities .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of synthesized 1,3,5-triazine derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM .

Case Study: MDA-MB231 Cell Line

The following table summarizes the antiproliferative activity of various triazine derivatives against MDA-MB231 cells:

Compound IDStructureGI50 (nM)Notes
Compound 18This compound1Most potent compound in the series
Compound 16Another derivative4Slightly less active than compound 18
Compound 19Related structure200Significant decrease in potency

The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is a primary mechanism through which these compounds exert their antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that similar triazine derivatives exhibit significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.

Antibacterial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
E. coli32 µg/mLModerate
Klebsiella pneumoniae16 µg/mLHigh
Staphylococcus aureus8 µg/mLVery High

These findings underscore the potential application of triazine derivatives in treating bacterial infections .

Mechanistic Insights

The biological activity of this compound is closely linked to its molecular structure. The presence of the methoxy group at the para position significantly enhances its interaction with biological targets. Studies have shown that substituents on the aromatic rings can dramatically affect binding affinity and biological potency .

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPACLZVFOIZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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